
Unveiling the Electronic Landscape of Nickel
Sulfides: A Theoretical DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NICKELSULFIDE

Cat. No.: B1174935 Get Quote

An In-depth guide for researchers and material scientists on the application of Density

Functional Theory (DFT) to elucidate the electronic properties of nickel sulfide compounds.

Nickel sulfides (NiSₓ) represent a fascinating class of materials, exhibiting a rich variety of

stoichiometries and crystal structures, each endowed with unique electronic and magnetic

properties. From the metallic behavior of heazlewoodite (Ni₃S₂) to the antiferromagnetic

insulating state of vaesite (NiS₂), this diversity makes them compelling candidates for

applications in catalysis, energy storage, and electronics. Understanding the intricate interplay

between their structure and electronic behavior is paramount for designing novel functional

materials. This technical guide delves into the powerful approach of using Density Functional

Theory (TFD) to theoretically investigate and predict the electronic properties of nickel sulfides.

Core Computational Methodologies: The DFT and
DFT+U Approach
Density Functional Theory has emerged as a powerful quantum mechanical modeling method

to investigate the electronic structure of materials. The choice of the exchange-correlation

functional is crucial for obtaining accurate results. For transition metal compounds like nickel

sulfides, standard DFT functionals such as the Generalized Gradient Approximation (GGA) can

sometimes fail to accurately describe the localized d-electrons of the nickel atoms, leading to

an incorrect prediction of their electronic and magnetic properties.
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To address this limitation, a common approach is the DFT+U method, where a Hubbard U term

is added to the DFT functional to better account for the strong on-site Coulomb repulsion of the

localized d-electrons. The selection of an appropriate U value is critical and is often determined

by fitting to experimental data or through ab-initio calculations.

A Typical Computational Workflow
The process of performing a DFT or DFT+U calculation on a nickel sulfide system generally

follows a structured workflow. This involves defining the crystal structure, setting the

computational parameters, running the self-consistent field calculation to determine the ground

state electronic density, and finally, post-processing the results to obtain the desired electronic

properties such as the band structure and density of states.
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1. Input Preparation

2. SCF Calculation

3. Post-Processing & Analysis

Define Crystal Structure
(e.g., NiS, NiS2, Ni3S2)

Select Exchange-Correlation Functional
(e.g., PBE, HSE06)

Set Computational Parameters
(Cutoff Energy, k-points)

Choose Hubbard U value (for DFT+U)

Self-Consistent Field (SCF)
Calculation

Band Structure Calculation Density of States (DOS) Magnetic Moment Analysis

Click to download full resolution via product page

Caption: A generalized workflow for performing DFT and DFT+U calculations on nickel sulfides.

Comparative Electronic Properties of Nickel Sulfide
Phases
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The various stoichiometries of nickel sulfide exhibit a range of electronic properties. The

following table summarizes key quantitative data obtained from theoretical DFT studies on

some of the most commonly investigated phases. It is important to note that the calculated

values, particularly the band gap, are highly dependent on the level of theory (e.g., GGA,

GGA+U, HSE06) and the chosen parameters.

Nickel
Sulfide
Phase

Crystal
Structure

Magnetic
State

Method U (eV)
Band Gap
(eV)

Magnetic
Moment
(μB/Ni)

NiS Millerite
Antiferrom

agnetic
PBE+U 5.0 0.4 1.5

NiS Millerite
Antiferrom

agnetic
HSE06 - 0.6 1.4

NiS₂ Pyrite
Antiferrom

agnetic
PBE+U 4.5 1.2 1.8

NiS₂ Pyrite
Antiferrom

agnetic
HSE06 - 1.5 1.7

Ni₃S₂
Heazlewoo

dite

Non-

magnetic
PBE -

0.0

(Metallic)
0.0

Ni₃S₂
Heazlewoo

dite

Non-

magnetic
HSE06 -

0.0

(Metallic)
0.0

Detailed Computational Protocols
To ensure reproducibility and allow for meaningful comparisons between studies, a detailed

reporting of the computational methodology is essential. Below are representative protocols for

DFT and DFT+U calculations on nickel sulfides, based on common practices in the field.

Protocol 1: PBE+U Calculation for NiS
Software: Quantum ESPRESSO
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Crystal Structure: The experimental crystal structure of millerite NiS is used as the starting

point. The lattice parameters and atomic positions are fully relaxed until the forces on each

atom are less than 0.01 eV/Å.

Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe

the interaction between the core and valence electrons.

Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the

Generalized Gradient Approximation (GGA) is employed.

Hubbard U Correction: A Hubbard U value of 5.0 eV is applied to the Ni 3d orbitals to

account for strong electron correlation.

Plane-Wave Cutoff Energy: A cutoff energy of 500 eV is used for the plane-wave basis set.

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of 8x8x8 for

the self-consistent field calculation and a denser grid for the subsequent density of states

calculation.

Convergence Criteria: The self-consistent field calculation is considered converged when the

total energy difference between consecutive iterations is less than 10⁻⁶ eV.

Protocol 2: HSE06 Calculation for NiS₂
Software: VASP (Vienna Ab initio Simulation Package)

Crystal Structure: The pyrite structure of NiS₂ is geometrically optimized using the chosen

functional until the residual forces are negligible.

Exchange-Correlation Functional: The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional is

used, which mixes a portion of exact Hartree-Fock exchange with the PBE functional. This

often provides more accurate band gaps for semiconductors and insulators.

Plane-Wave Cutoff Energy: A kinetic energy cutoff of 450 eV is set for the plane-wave basis.

k-point Sampling: A gamma-centered k-point mesh of 6x6x6 is utilized for the structural

relaxation and electronic structure calculations.
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Magnetic Ordering: An antiferromagnetic ordering is initialized for the Ni atoms.

Convergence Criteria: The electronic self-consistent loop is terminated when the change in

total energy is smaller than 10⁻⁵ eV.

Logical Relationship between DFT Methods and
Accuracy
The choice of DFT functional significantly impacts the predicted electronic properties. A

simplified diagram below illustrates the general relationship between different levels of theory

and their expected accuracy for materials like nickel sulfides.

Standard DFT (GGA/LDA)

DFT+U

Adds on-site Coulomb repulsion (U)

Hybrid Functionals (e.g., HSE06)

Mixes exact exchange

More computationally expensive

Improved Prediction of
Band Gap & Magnetic Properties

Click to download full resolution via product page

Caption: Relationship between DFT methods and their accuracy for correlated systems.

In conclusion, theoretical DFT studies provide invaluable insights into the electronic properties

of nickel sulfides. The appropriate choice of computational methodology, particularly the use of

DFT+U or hybrid functionals, is crucial for accurately capturing the effects of strong electron

correlation in these materials. The data and protocols presented in this guide offer a foundation
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for researchers to conduct and interpret their own computational investigations into this

promising class of materials.

To cite this document: BenchChem. [Unveiling the Electronic Landscape of Nickel Sulfides: A
Theoretical DFT Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174935#theoretical-dft-studies-of-nickel-sulfide-
electronic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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